![molecular formula C21H21ClN4O2 B5506918 6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506918.png)

6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

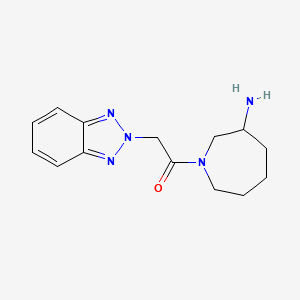

Description

Synthesis Analysis

The synthesis of related N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves the condensation of imidazo[1,2-a]pyrazine-2-carboxylic acid with different aliphatic/aromatic amines. A specific pathway includes starting from 2-iodopyrazine, proceeding through ammonia gas purging in the presence of Cu2O and K2CO3, followed by several steps leading to the target compounds. The structures of these compounds are confirmed using spectral and analytical data, showcasing the method's efficacy for synthesizing complex molecules (Jyothi & Madhavi, 2019).

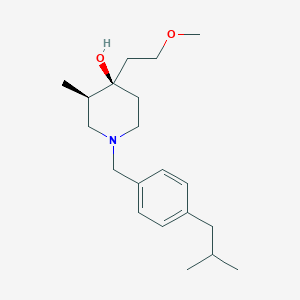

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide, reveals that the molecule's core structure is nearly planar. This planarity and the dihedral angles between the chlorophenyl group and the pyrazole and benzene rings indicate the molecule's conformational stability. Such structural information is crucial for understanding the compound's chemical reactivity and potential interactions (Kant et al., 2012).

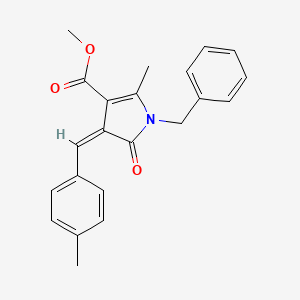

Chemical Reactions and Properties

Chemical reactions involving the imidazo[1,2-a]pyrazine moiety often include cyclocondensations and interactions with various chemical agents, leading to the formation of ethyl 1H-pyrazole-3-carboxylates under specific conditions. These reactions, facilitated by methodologies such as ultrasound irradiation, highlight the compound's reactivity and potential for further chemical modification. The efficiency of these synthetic routes and the regioselectivity achieved underscore the molecule's versatility in chemical transformations (Machado et al., 2011).

Scientific Research Applications

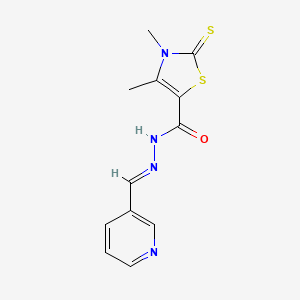

Synthesis and Chemical Properties

The compound belongs to a class of chemicals that include pyrazolo and pyrimidin derivatives. These compounds are synthesized through various chemical reactions and are often characterized by their unique structural features. For instance, Ochi and Miyasaka (1983) synthesized 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones, demonstrating the chemical versatility of this class of compounds (Ochi & Miyasaka, 1983).

Biological and Pharmacological Research

Some pyrazolo and pyrimidine derivatives have been investigated for their potential biological and pharmacological activities. For example, Jyothi and Madhavi (2019) explored the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides and evaluated their antimicrobial activity (Jyothi & Madhavi, 2019). Furthermore, compounds in this class have been studied for their potential as photosynthetic electron transport inhibitors, as reported by Vicentini et al. (2005) (Vicentini et al., 2005).

Material Science Applications

In the field of material science, Kim et al. (2016) developed aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups, highlighting the utility of these compounds in advanced material synthesis (Kim et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxoimidazo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2/c22-15-4-1-3-14(9-15)18-12-25-11-17(20(27)23-16-5-2-6-16)24-19(25)21(28)26(18)10-13-7-8-13/h1,3-4,9,11-13,16H,2,5-8,10H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQIPVCRRQPIAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CN3C=C(N(C(=O)C3=N2)CC4CC4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5506842.png)

![N-benzyl-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5506846.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5506847.png)

![2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5506853.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(2'-methyl-4-biphenylyl)methyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506859.png)

![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)

![3-{[benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5506890.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)

![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)